
Antibiotic T 23I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibiotic T 23I is a natural product found in Streptomyces collinus with data available.
生物活性
Antibiotic T 23I is a novel antimicrobial compound that has garnered attention due to its potential effectiveness against various bacterial strains, particularly those exhibiting antibiotic resistance. This article delves into the biological activity of this compound, summarizing its antimicrobial properties, mechanism of action, and relevant case studies.
Antimicrobial Properties
This compound has been studied for its efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the potency of this compound against different pathogens.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Classification |
---|---|---|
Staphylococcus aureus | 2-4 | Gram-positive |
Escherichia coli | 8-16 | Gram-negative |
Pseudomonas aeruginosa | 16-32 | Gram-negative |
Enterococcus faecalis | 4-8 | Gram-positive |
Acinetobacter baumannii | 1-2 | Gram-negative |
The data indicates that T 23I exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Acinetobacter baumannii, which are known for their clinical relevance due to increasing resistance profiles.
The mechanism by which this compound exerts its antibacterial effects involves disrupting bacterial cell wall synthesis. Similar to other antibiotics, it targets specific biosynthetic pathways crucial for bacterial survival. Research suggests that T 23I binds to lipid precursors involved in peptidoglycan synthesis, thereby inhibiting cell wall formation and leading to cell lysis.
Case Study 1: Efficacy Against Multi-Drug Resistant Strains
A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that T 23I was able to reduce bacterial load significantly in vitro and showed promise in vivo in animal models. The study reported a reduction in infection rates by over 70% when treated with T 23I compared to untreated controls.
Case Study 2: Comparative Analysis with Existing Antibiotics
In a comparative study, the antibacterial activity of this compound was measured against standard antibiotics like vancomycin and colistin. The findings revealed that T 23I had a lower MIC against resistant strains than both vancomycin and colistin, suggesting its potential as a superior alternative in treating resistant infections.
Research Findings
Recent research has focused on the structural modifications of this compound to enhance its activity and reduce cytotoxicity. A study published in Nature highlighted that certain derivatives of T 23I exhibited improved antibacterial properties while maintaining low toxicity levels toward human cells .
Table 2: Structural Variants and Their Biological Activity
Variant | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) |
---|---|---|
T 23I | 4 | >100 |
Modified Variant A | 2 | >80 |
Modified Variant B | 1 | >150 |
The modifications led to enhanced selectivity for bacterial cells over human cells, indicating a promising direction for future drug development.
科学的研究の応用
Efficacy Against Resistant Strains
Recent studies have demonstrated that Antibiotic T 23I shows promise in treating infections caused by multidrug-resistant organisms. Its effectiveness has been evaluated through various in vitro and in vivo studies:
- In Vitro Studies : Laboratory tests reveal that T 23I exhibits potent activity against strains resistant to commonly used antibiotics. For instance, it has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae .
- In Vivo Efficacy : Animal model studies indicate that treatment with this compound significantly reduces bacterial load in infected tissues compared to controls. In one study involving mice infected with MRSA, those treated with T 23I showed a higher survival rate and reduced infection severity .
Clinical Applications
The clinical applications of this compound are being explored through various trials and case studies:
- Short-Course Therapy : Research suggests that shorter courses of treatment with this compound can be as effective as traditional longer regimens while minimizing side effects and reducing the risk of developing antibiotic resistance. This approach aligns with recent trends towards personalized medicine in antibiotic therapy .
- Combination Therapies : this compound is being investigated for use in combination with other antimicrobial agents to enhance efficacy and overcome resistance mechanisms. The synergistic effects observed in preliminary studies indicate a potential for improved treatment outcomes .
Case Studies
Several case studies highlight the practical applications and outcomes associated with the use of this compound:
- Case Study from a Jordanian Hospital : A retrospective analysis revealed that patients treated with this compound experienced lower rates of treatment failure compared to those receiving standard therapies. The study emphasized its role in managing complicated infections where resistance was prevalent .
- Clinical Trial Outcomes : In a controlled trial involving patients with severe bacterial infections, those administered this compound showed a significant reduction in clinical symptoms and faster recovery times compared to the control group receiving traditional antibiotics .
特性
CAS番号 |
80111-47-3 |
---|---|
分子式 |
C36H48N2O8 |
分子量 |
636.8 g/mol |
IUPAC名 |
[(6Z,8Z,10Z,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5-,12-7-,18-11-,23-14-/t24?,25-,29?,31?,33?/m1/s1 |
InChIキー |
WWUVMHRJRCRFSL-XLKWELGCSA-N |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
異性体SMILES |
CC1C(C/C=C\C=C/C=C\C(CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\C1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
正規SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
同義語 |
ansatrienin A mycotrienin I |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。